

IUPAC name for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

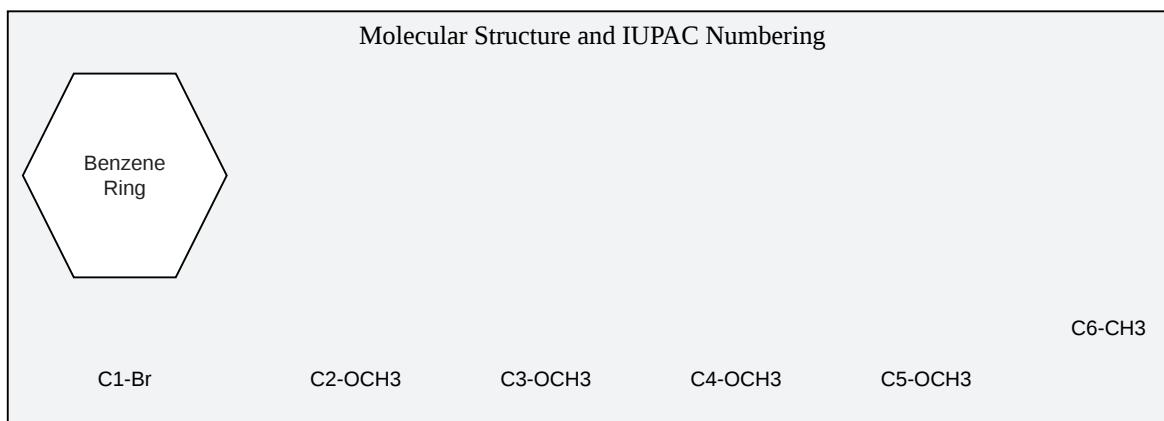
Cat. No.: B1590507

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**

Abstract

This technical guide provides a comprehensive analysis of **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene** (CAS No. 73875-27-1), a polysubstituted aromatic compound of interest in advanced organic synthesis.^{[1][2]} This document elucidates the principles of its IUPAC nomenclature, outlines a detailed, field-proven synthetic protocol, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's chemical reactivity and its potential applications as a key intermediate for drug development professionals and researchers. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.


IUPAC Nomenclature and Structural Analysis

The naming of polysubstituted benzene derivatives is governed by a set of priority rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective is to assign the locants (numerical positions) to the substituents in a way that results in the lowest possible numbering sequence.^[3]

For the compound in question, the substituents are: Bromo, Methoxy, and Methyl.

- Parent Structure: The core is a benzene ring.
- Substituent Listing: The substituents are listed alphabetically: Bromo, Methoxy, Methyl.
- Locant Assignment: To achieve the lowest possible numbering scheme for this hexasubstituted ring, we assign C1 to the carbon bearing the bromine atom. This allows for a sequential 1, 2, 3, 4, 5, 6 numbering around the ring.

This systematic approach leads to the unambiguous IUPAC name: **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**.^[2] An alternative synonym is 2-Methyl-3,4,5,6-tetramethoxybromobenzene.^{[2][4]}

[Click to download full resolution via product page](#)

Caption: IUPAC numbering for **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**.

Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of highly substituted benzene rings often involves a carefully planned sequence of electrophilic aromatic substitution (EAS) reactions.^[5] The directing effects of existing substituents are paramount in determining the regioselectivity of subsequent functionalizations.

In this case, the target molecule can be efficiently synthesized via the bromination of the precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. The four methoxy groups are strong activating groups, making the ring highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis

Objective: To synthesize **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene** via electrophilic bromination.

Materials:

- 1,2,3,4-tetramethoxy-5-methylbenzene (Starting Material)
- N-Bromosuccinimide (NBS) (Brominating Agent)
- Acetonitrile (Solvent)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq) in acetonitrile (0.2 M).
- Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. The use of NBS is preferred over molecular bromine (Br_2) as it is a safer, solid reagent that provides a low concentration of Br_2 in situ, minimizing side reactions.[\[6\]](#)

- Reaction Conditions: Stir the mixture at room temperature (~23 °C) for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
 - Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**.

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

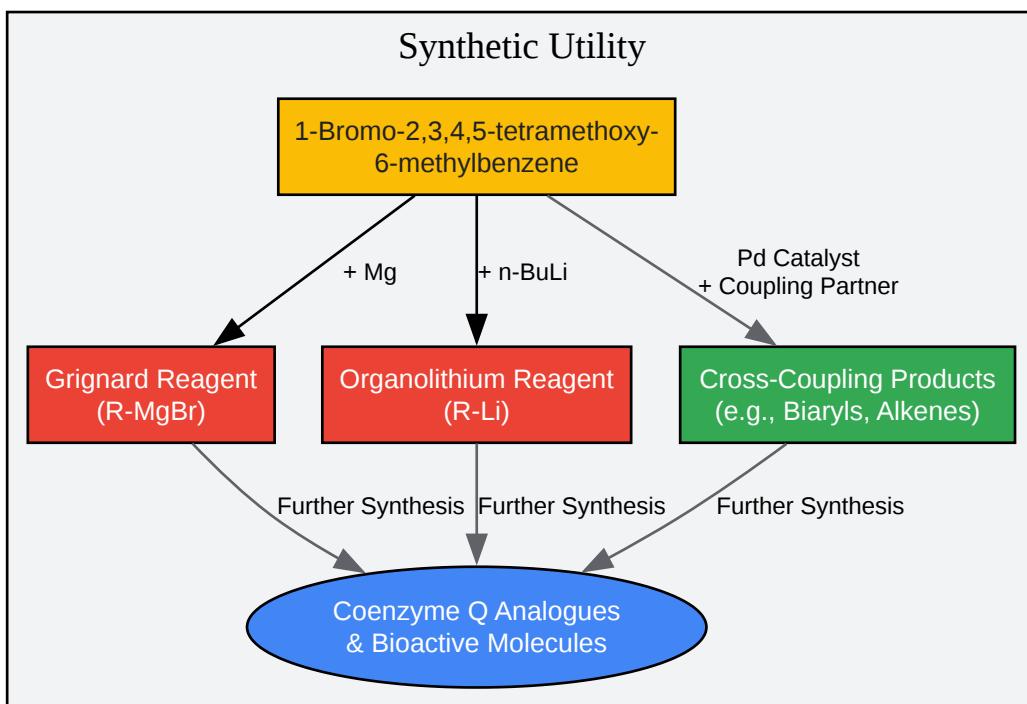
Property	Value	Source
Molecular Formula	$C_{11}H_{15}BrO_4$	[2]
Molecular Weight	291.14 g/mol	[2]
CAS Number	73875-27-1	[1] [2]
Boiling Point	$317.0 \pm 37.0 \text{ } ^\circ\text{C}$ at 760 mmHg	[4]
Density	$1.3 \pm 0.1 \text{ g/cm}^3$	[4]

Spectroscopic Data Analysis

Spectroscopic analysis provides the definitive structural proof for the target molecule.[\[7\]](#)

- ^1H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct singlets.
 - One singlet corresponding to the three protons of the methyl group ($-\text{CH}_3$).
 - Four separate singlets for the three protons of each of the four methoxy groups ($-\text{OCH}_3$). The differing electronic environments due to their positions relative to the bromine and methyl groups result in slightly different chemical shifts.
- ^{13}C NMR (Carbon NMR): The carbon spectrum will show 11 distinct signals.
 - Six signals for the aromatic carbons of the benzene ring. The carbon atom bonded to the bromine (C1) will be significantly shifted.
 - Four signals corresponding to the carbons of the four methoxy groups.
 - One signal for the methyl carbon.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound.
 - Two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of nearly equal intensity due to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br).
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands.

- ~2950-2850 cm⁻¹: C-H stretching (aliphatic methyl and methoxy groups).
- ~1450-1600 cm⁻¹: C=C stretching of the aromatic ring.
- ~1050-1250 cm⁻¹: Strong C-O stretching from the methoxy ether groups.
- ~550-650 cm⁻¹: C-Br stretching.


Reactivity and Synthetic Applications

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a valuable intermediate in organic synthesis, primarily due to the versatility of the carbon-bromine bond. This functional group serves as a handle for introducing further molecular complexity.

Key Transformations:

- Organometallic Reagent Formation: The compound can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) via reaction with magnesium or an alkyl lithium base, respectively. These nucleophilic reagents are powerful tools for forming new carbon-carbon bonds.
- Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.^[8] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures, including biaryl compounds and substituted alkenes.
- Nucleophilic Aromatic Substitution (S_nAr): While less common for bromoarenes unless strongly activated, under specific conditions (e.g., high temperature, strong nucleophile, or copper catalysis), the bromine can be displaced.

The highly methoxylated core of this molecule is structurally related to the ubiquinone family of compounds, such as Coenzyme Q10. This makes it a key intermediate for the synthesis of Coenzyme Q analogues, which are investigated for their antioxidant properties and roles in cellular respiration.^[9]

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways and applications of the title compound.

Conclusion

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a synthetically valuable, polysubstituted aromatic compound. Its structure is definitively assigned by IUPAC nomenclature rules, and it can be reliably synthesized via electrophilic bromination of its methoxylated precursor. The strategic placement of the bromine atom on a highly functionalized benzene ring makes it a versatile intermediate for advanced applications, particularly in the synthesis of complex bioactive molecules and Coenzyme Q analogues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 73875-27-1|1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. byjus.com [byjus.com]
- 4. echemi.com [echemi.com]
- 5. fiveable.me [fiveable.me]
- 6. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590507#iupac-name-for-1-bromo-2-3-4-5-tetramethoxy-6-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com